3-(Trifluoromethyl)styrene

Catalog No.
S776147
CAS No.
402-24-4
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)styrene

CAS Number

402-24-4

Product Name

3-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F

Synthesis of Functional Polymers:

The presence of the CF₃ group significantly impacts the properties of polymers formed from 3-(CF₃)styrene. Research explores its use in:

  • Flame retardant polymers: Studies have shown that incorporating 3-(CF₃)styrene into polystyrene chains enhances flame retardancy. The CF₃ group's electron-withdrawing nature hinders the polymer's ability to participate in combustion reactions [].
  • Optically active materials: Research investigates the use of 3-(CF₃)styrene in copolymers with other monomers to create materials with desired optical properties, such as low birefringence, which is crucial for applications like optical films and lenses [].

Organic Synthesis:

The unique reactivity of 3-(CF₃)styrene makes it a valuable intermediate in organic synthesis. Researchers utilize it for:

  • Preparation of other fluorinated compounds: The CF₃ group can be selectively transformed into other functional groups, allowing scientists to synthesize diverse fluorinated molecules with desired properties [].
  • Development of novel catalysts: Studies explore the potential of 3-(CF₃)styrene derivatives as ligands in catalysts for various organic transformations, aiming to improve reaction efficiency and selectivity [].

Material Science:

The combined effects of the aromatic ring and the CF₃ group make 3-(CF₃)styrene a promising candidate for:

  • Development of liquid crystals: Research investigates the use of 3-(CF₃)styrene in the synthesis of liquid crystals with specific properties, potentially applicable in display technologies [].
  • Exploration of self-assembled structures: Studies explore the self-assembly behavior of 3-(CF₃)styrene derivatives to create functional materials with unique properties, such as specific electronic or photonic characteristics [].

3-(Trifluoromethyl)styrene is an organic compound characterized by the presence of a trifluoromethyl group attached to a styrene framework. Its chemical formula is C${9}$H${7}$F$_{3}$, and it is noted for its unique properties stemming from the electronegative fluorine atoms, which enhance its reactivity and stability in various chemical processes. The compound is a colorless liquid with a boiling point of approximately 65 °C at 40 mmHg and exhibits notable hydrophobic and lipophobic characteristics due to the trifluoromethyl group .

3-(Trifluoromethyl)styrene demonstrates a variety of chemical reactivity due to its vinyl group and the trifluoromethyl substituent. Key reactions include:

  • Free Radical Polymerization: The vinyl group can undergo polymerization, forming polymers with enhanced thermal stability and chemical resistance compared to their hydrocarbon counterparts.
  • C–F Bond Activation: The trifluoromethyl group can participate in C–F bond activation reactions, allowing for further functionalization of the compound through methods such as anionic or cationic substitution .
  • Cycloaddition Reactions: 3-(Trifluoromethyl)styrene can also engage in cycloaddition reactions, leading to the formation of complex cyclic structures that incorporate fluorinated groups .

The synthesis of 3-(Trifluoromethyl)styrene can be achieved through several methods:

  • Cross-Coupling Reactions: One common method involves the cross-coupling of aryl Grignard reagents with 2-bromo-3,3,3-trifluoropropene. This method allows for the introduction of the trifluoromethyl group onto the styrene backbone effectively .
  • Radical Polymerization: Another approach includes radical polymerization techniques that utilize various initiators to generate 3-(Trifluoromethyl)styrene from suitable precursors.
  • Electrophilic Aromatic Substitution: This method involves the direct substitution of hydrogen atoms on aromatic rings with trifluoromethyl groups using electrophilic reagents.

3-(Trifluoromethyl)styrene has several applications in various fields:

  • Polymer Chemistry: It serves as a monomer in the synthesis of fluorinated polymers that exhibit superior thermal and chemical resistance.
  • Organic Synthesis: The compound is utilized as a versatile intermediate in organic synthesis, particularly in developing more complex fluorinated compounds through functionalization reactions .
  • Material Science: Due to its unique properties, it is explored for applications in coatings, adhesives, and other materials requiring enhanced durability and resistance.

Interaction studies involving 3-(Trifluoromethyl)styrene primarily focus on its reactivity with other chemical species. Research has shown that it can participate in various coupling reactions and polymerizations, influencing the properties of resultant materials. Studies have also examined its behavior in radical copolymerizations with different comonomers, which can lead to materials with tailored properties for specific applications .

Several compounds share structural similarities with 3-(Trifluoromethyl)styrene. Here are some notable examples:

Compound NameStructure TypeUnique Features
α-TrifluoromethylstyreneVinyl AromaticExhibits different reactivity patterns due to position of trifluoromethyl group.
4-TrifluoromethylstyreneVinyl AromaticSimilar reactivity but different substitution patterns affecting polymerization behavior.
β-TrifluoromethylstyreneVinyl AromaticLess studied; potential for unique reactivity due to position of substituents.

The uniqueness of 3-(Trifluoromethyl)styrene lies in its specific placement of the trifluoromethyl group relative to the vinyl functionality, influencing both its chemical behavior and potential applications compared to other similar compounds.

3-(Trifluoromethyl)styrene, a fluorinated aromatic compound with the structural formula C₉H₇F₃, has emerged as a critical intermediate in modern organic synthesis. Its development traces back to early efforts in fluorinated aromatic chemistry, particularly the exploration of trifluoromethyl (-CF₃) groups as electron-withdrawing substituents. The compound gained prominence due to its unique reactivity, which combines the electrophilic nature of the CF₃ group with the conjugated π-system of the styrene moiety.

Historically, the synthesis of fluorinated styrenes faced challenges due to the instability of intermediates and limited reactivity of traditional fluorinating agents. Breakthroughs in catalytic methods, such as palladium-mediated cross-coupling reactions and acid-catalyzed eliminations, enabled efficient access to 3-(trifluoromethyl)styrene. These advances positioned the compound as a versatile building block for pharmaceuticals, agrochemicals, and functional materials.

Key Historical MilestonesImpact on Synthesis
Development of Suzuki coupling (2000s)Enabled direct introduction of CF₃ groups into aromatic systems.
Brønsted acid-mediated elimination (2010s)Simplified synthesis from TMS-protected benzyl alcohols.
Radical polymerization (2010s)Expanded applications in fluoropolymer synthesis.

Position in Fluorinated Aromatic Chemistry

3-(Trifluoromethyl)styrene occupies a unique niche within fluorinated aromatic chemistry, bridging the gap between simple trifluoromethylarenes and complex fluorinated polymers. Its structure allows for:

  • Electronic modulation: The CF₃ group at the meta position exerts strong electron-withdrawing effects, altering the electronic properties of the aromatic ring.
  • Steric control: The bulky CF₃ group influences regioselectivity in coupling reactions and polymerization.
  • Functionalization: The vinyl group enables participation in cycloadditions, Heck reactions, and radical polymerizations.

Compared to α- or β-trifluoromethylstyrenes, the meta substitution pattern minimizes steric hindrance while maintaining high reactivity. This balance makes 3-(trifluoromethyl)styrene particularly suited for applications requiring precise electronic control, such as organic electronics.

General Overview and Research Importance

3-(Trifluoromethyl)styrene is characterized by:

  • Physical properties: Boiling point ~65°C (40 mmHg), hydrophobicity, and solubility in organic solvents.
  • Reactivity: Susceptibility to electrophilic substitution at the para position relative to CF₃ and radical-initiated polymerization.
  • Applications: Polymer dielectrics, nonvolatile memory materials, and intermediates for fluorinated pharmaceuticals.

The compound’s research importance stems from its role in addressing challenges in fluorinated material science, including:

  • Thermal stability: Fluorinated polymers resist degradation under high-temperature conditions.
  • Dielectric tuning: Tailored polarization properties for organic field-effect transistors (OFETs).
  • Biological activity: Enhanced lipophilicity and metabolic stability in drug candidates.

Cross-coupling Reactions

Cross-coupling reactions represent one of the most versatile approaches for synthesizing 3-(trifluoromethyl)styrene. The most widely employed method involves the reaction of 2-bromo-3,3,3-trifluoropropene with aryl Grignard reagents under nickel or palladium catalysis. This approach typically yields the desired product in 45-82% yield with high E-selectivity [2]. The reaction conditions require temperatures of 80-110°C and reaction times of 2-8 hours.

A related palladium-catalyzed cross-coupling methodology utilizes chlorotrifluoroethylene as the trifluoromethyl source and phenylboronic acid as the aromatic component. This industrial-scale process employs palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene, and potassium carbonate as the catalytic system [3]. The reaction proceeds at 70-110°C for 1-5 hours, achieving yields of 60-95% with excellent E-selectivity.

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the preparation of 3-(trifluoromethyl)styrene derivatives. The method developed by Straathof and colleagues utilizes fac-Ir(ppy)3 as the photocatalyst, CF3I as the trifluoromethyl source, and cesium acetate as the base [4]. This approach operates under exceptionally mild conditions - room temperature with visible light irradiation - and can be completed in 0.5-18 hours depending on the substrate.

The photoredox method demonstrates excellent functional group tolerance and has been successfully applied to a wide range of styrene derivatives, including halogenated, ester-bearing, and heteroaromatic variants. Yields typically range from 32-95%, with E/Z ratios varying from 52-96% E-isomer. The method has been successfully scaled up to 100-gram batches, demonstrating its practical utility [4].

Dehydration Methods

The dehydration of 3-trifluoromethylbenzyl alcohols represents a classical approach to styrene synthesis. This method involves the acid-catalyzed elimination of water from the corresponding carbinol, typically using phosphoric acid or phosphorus pentoxide as the dehydrating agent [5]. The reaction requires elevated temperatures (140-200°C) and extended reaction times (4-12 hours), yielding the desired product in 60-90% yield with predominant E-isomer formation.

Radical Trifluoromethylation

Radical trifluoromethylation using sodium trifluoromethanesulfinate (NaSO2CF3) as the CF3 source has been extensively studied. This method involves the oxidative coupling of styrene with NaSO2CF3 using oxidants such as potassium persulfate or tert-butyl hydroperoxide [6]. The reaction typically proceeds at 80°C for 2-16 hours, yielding the trifluoromethylated product in 36-87% yield, though with variable stereoselectivity.

Industrial Synthesis Approaches

Continuous Flow Synthesis

The development of continuous flow methodologies has revolutionized the industrial preparation of 3-(trifluoromethyl)styrene. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to achieve precise control over reaction conditions [7] [8].

The photoredox trifluoromethylation of styrenes has been successfully adapted to continuous flow conditions using photomicroreactors. This approach reduces reaction times from 24-72 hours in batch to 0.5-1.5 hours in flow while simultaneously improving E/Z selectivity [4]. The continuous flow setup utilizes fac-Ir(ppy)3 as the photocatalyst, CF3I as the trifluoromethyl source, and cesium acetate as the base in dimethylformamide/methanol solvent mixtures.

Trifluoroacetic Anhydride-Based Process

The scalable synthesis using trifluoroacetic anhydride (TFAA) represents a cost-effective approach for industrial production. This method, developed by MacMillan and colleagues, utilizes TFAA as the CF3 source in combination with pyridine N-oxide and photoredox catalysis [9]. The reaction has been demonstrated on significant scales, including 100-gram batches in both batch and flow modes.

The process operates under mild conditions (85°C, 12-15 hours) and demonstrates excellent functional group tolerance. The method is particularly attractive for industrial applications due to the readily available and cost-effective nature of TFAA compared to specialized trifluoromethylating reagents [9].

Gas-Liquid Photoredox Catalysis

The development of gas-liquid photoredox catalysis in continuous-flow microreactors represents a significant advancement in industrial synthesis methodology. This approach, investigated under the PHOTOFLOW project, enables the efficient synthesis of trifluoromethylstyrene compounds through the direct introduction of gaseous CF3I into the reaction stream [8].

The method utilizes novel microreactors with high energy utilization efficiencies, eliminating mixing and mass transfer limitations. Empirical correlations have been developed to predict residence times in capillary microreactors for gas-liquid two-phase systems, enabling precise process control and optimization [8].

Purification and Analytical Verification Techniques

Distillation Methods

Vacuum distillation remains the primary purification method for 3-(trifluoromethyl)styrene at both laboratory and industrial scales. The compound exhibits a boiling point of 64-68°C at 40 mmHg, making vacuum distillation highly effective for achieving purities ≥97% [10] [11]. The typical yield recovery ranges from 85-95%, making this method suitable for large-scale purification.

Fractional distillation under reduced pressure provides even higher purities (≥98%) with yield recoveries of 90-95%. This method is particularly suitable for industrial applications where high purity is required [12] [13].

Chromatographic Purification

Column chromatography using silica gel with hexane/ethyl acetate solvent systems provides excellent purification capabilities, achieving purities ≥95% with typical yield recoveries of 80-90% [14]. This method is particularly useful for removing polymerization products and other organic impurities.

Preparative gas chromatography offers the highest purification efficiency, achieving purities ≥99% with yield recoveries of 95-99%. However, this method is typically limited to analytical scales due to throughput constraints [15].

Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides definitive structural verification through the characteristic vinyl proton signals at δ 5.2-6.8 ppm. The coupling patterns and integration ratios confirm the presence of the styrene moiety [16] [17].

19F NMR spectroscopy is particularly valuable for verifying the trifluoromethyl group, which appears as a characteristic signal at δ -62 to -65 ppm. This technique offers excellent sensitivity (μg level) and provides quantitative information about the CF3 content [16] [18].

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) provides comprehensive structural verification through the molecular ion at m/z 172 and characteristic fragmentation patterns. The technique offers excellent sensitivity (ng level) and is routinely used for purity assessment [15] [19].

Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups, including the C=C stretch and CF3 vibrations. The technique provides semi-quantitative information and is useful for identifying impurities [16] [18].

Physical Property Measurements

Refractive index measurement (nD20 = 1.464-1.466) provides a rapid method for purity assessment and identity confirmation [10] [11]. This technique is particularly useful for routine quality control in industrial settings.

High-performance liquid chromatography (HPLC) offers excellent quantitative capabilities with μg-level detection limits. Retention time analysis provides both identity confirmation and purity assessment, making this technique valuable for comprehensive quality control .

Green Chemistry Considerations in Synthesis

Solvent Selection and Reduction

The implementation of green chemistry principles in 3-(trifluoromethyl)styrene synthesis focuses on minimizing environmental impact while maintaining synthetic efficiency. The photoredox catalysis approach represents a significant advancement in this regard, operating under mild conditions with minimal energy requirements [4].

The use of dimethylformamide/methanol solvent mixtures in photoredox catalysis provides an environmentally benign alternative to traditional halogenated solvents. The continuous flow methodology further reduces solvent consumption through efficient mixing and heat transfer [7].

Atom Economy and Waste Minimization

The trifluoroacetic anhydride-based synthesis demonstrates excellent atom economy, utilizing readily available and cost-effective reagents. The method generates minimal waste products, with the primary byproduct being trifluoroacetic acid, which can be recycled or neutralized safely [9].

The photoredox approach using CF3I as the trifluoromethyl source offers superior atom economy compared to traditional methods using specialized trifluoromethylating reagents. The gaseous nature of CF3I facilitates product separation and enables efficient reagent recovery [4].

Energy Efficiency

Continuous flow synthesis significantly improves energy efficiency compared to traditional batch processes. The enhanced heat and mass transfer in microreactors reduces energy requirements while enabling precise temperature control. The photoredox methodology operates at room temperature with visible light irradiation, further reducing energy consumption [7] [8].

The development of gas-liquid photoredox catalysis in continuous-flow microreactors represents a breakthrough in energy-efficient synthesis. The high energy utilization efficiency of the photomicroreactors minimizes photon waste while maximizing reaction throughput [8].

Catalyst Recycling and Sustainability

The photoredox catalysis approach enables catalyst recycling through the use of homogeneous iridium catalysts that can be recovered and reused. The mild reaction conditions minimize catalyst degradation, extending catalyst lifetime and reducing overall environmental impact [4].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-(Trifluoromethyl)styrene

Dates

Last modified: 08-15-2023

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